4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

Description

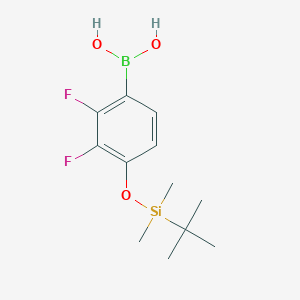

Chemical Structure:

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS 870646-83-6) is a fluorinated arylboronic acid with a t-butyldimethylsilyl (TBDMS) ether group at the 4-position and fluorine atoms at the 2- and 3-positions of the phenyl ring. Its molecular formula is C₁₂H₁₉BF₂O₃Si, with a molecular weight of 288.17 g/mol .

Properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)10(14)11(9)15/h6-7,16-17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODXXNHIJRLFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BF2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716583 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870646-83-6 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Precursors

- Difluorophenol derivative : The 2,3-difluorophenol or related difluorophenyl intermediates serve as the aromatic core.

- Tert-butyldimethylsilyl chloride (TBDMSCl) : Used for silylation of the phenolic hydroxyl group.

- Boronic acid or boronate ester precursors : Typically introduced via lithiation or palladium-catalyzed borylation.

Protection of Phenolic Hydroxyl Group

The phenolic hydroxyl group on the difluorophenyl ring is protected by reaction with TBDMS chloride in the presence of a base such as imidazole or triethylamine. This step prevents undesired side reactions during boronic acid installation.

- Reaction conditions :

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Time: 1–3 hours

- Outcome : Formation of 4-(t-butyldimethylsilyloxy)-2,3-difluorophenyl intermediate with high yield.

Representative Experimental Data and Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| TBDMS Protection | Silylation of phenol | TBDMSCl, imidazole, DCM, RT, 2 h | >90% | Efficient protection of hydroxyl group |

| Borylation (Pd-catalyzed) | Suzuki-type borylation | Pd(PPh3)4, K2CO3, DME/H2O, reflux, 24 h | 70–80% | Formation of pinacol boronate ester intermediate |

| Hydrolysis | Pinacol ester to boronic acid | Aqueous acidic work-up | Quantitative | Conversion to boronic acid |

| Lithiation/Borylation | Directed lithiation | n-BuLi, –78 °C, B(OMe)3, acidic quench | 60–75% | High regioselectivity |

Analytical and Structural Confirmation

-

- ^1H NMR confirms TBDMS protection with characteristic tert-butyl and methyl signals.

- ^19F NMR validates the difluoro substitution pattern on the aromatic ring.

- ^11B NMR confirms boronic acid presence.

-

- Molecular ion peaks consistent with C12H19BF2O3Si (Molecular weight ~288.17 g/mol).

- Fragmentation patterns support TBDMS and boronic acid moieties.

-

- Purification via silica gel column chromatography using hexane/ethyl acetate mixtures.

- High purity (>95%) achieved suitable for synthetic applications.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2,3-Difluorophenol derivatives, TBDMSCl, Pd catalysts, boron reagents |

| Solvents | Dichloromethane, THF, toluene, 1,2-dimethoxyethane, water |

| Bases | Imidazole, triethylamine, potassium carbonate, sodium carbonate |

| Catalysts | Pd(PPh3)4, Pd(PPh3)2Cl2, tetrakis(triphenylphosphine)palladium(0) |

| Temperature range | 0 °C to 100 °C |

| Reaction time | 1–24 hours |

| Yields | 60–90% depending on step |

| Purification | Silica gel chromatography |

Research Findings and Considerations

- The TBDMS protecting group is critical for selective functionalization and stability during borylation reactions.

- Palladium-catalyzed borylation is the preferred method for introducing the boronic acid moiety due to operational simplicity and good yields.

- Alternative lithiation methods offer regioselectivity but require low temperatures and strict anhydrous conditions.

- The presence of fluorine atoms influences electronic properties and reactivity, necessitating careful optimization of reaction conditions.

- The compound’s boronic acid functionality enables subsequent cross-coupling reactions, making it valuable in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or quinones under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Scientific Research Applications

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transmetalation step in Suzuki-Miyaura coupling. The presence of the t-butyldimethylsilyloxy group provides steric protection, enhancing the selectivity and efficiency of the reaction . The difluoro groups further stabilize the intermediate, allowing for smoother reaction kinetics.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires inert atmosphere and refrigeration (2–8°C) .

- Applications : Used in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials science research where protected hydroxyl groups are necessary for stepwise synthesis .

Comparison with Structurally Similar Compounds

2,3-Difluorophenylboronic Acid (CAS 121219-16-7)

- Molecular Formula : C₆H₅BF₂O₂ (MW: 157.91 g/mol) .

- Key Differences :

- Lacks the TBDMS group, resulting in lower steric hindrance and molecular weight.

- Exhibits stronger hydrogen-bonding interactions in crystalline states due to unsubstituted hydroxyl groups, leading to higher melting points (~225°C dec.) compared to the TBDMS-protected derivative .

- More cost-effective (e.g., ¥3,400 for 5g vs. ¥825 for 1g of the TBDMS derivative) .

2,4-Difluorophenylboronic Acid (CAS 144025-03-6)

4-(Benzyloxy)-2,3-difluorophenylboronic Acid (CAS 156635-87-9)

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic Acid (CAS 2096341-77-2)

- Molecular Formula : C₁₂H₁₉BF₂O₃Si (MW: 288.17 g/mol) .

- Key Differences: Fluorine atoms at the 2- and 6-positions instead of 2- and 3-positions.

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Fluorine Positions | Protecting Group | Melting Point/Stability | Price (Per 1g) |

|---|---|---|---|---|---|---|

| 4-(TBDMS-oxy)-2,3-difluorophenylboronic acid | 870646-83-6 | 288.17 | 2,3 | TBDMS | Stable at 2–8°C (inert) | ¥825 |

| 2,3-Difluorophenylboronic acid | 121219-16-7 | 157.91 | 2,3 | None | 225°C (dec.) | ~¥680 |

| 2,4-Difluorophenylboronic acid | 144025-03-6 | 157.91 | 2,4 | None | 247–251°C | ~¥1,500 |

| 4-(Benzyloxy)-2,3-difluorophenylboronic acid | 156635-87-9 | 280.03 | 2,3 | Benzyl | Not reported | Not listed |

| 4-(TBDMS-oxy)-2,6-difluorophenylboronic acid | 2096341-77-2 | 288.17 | 2,6 | TBDMS | Not reported | €179/g |

Key Research Findings

Fluorine at the 3-position (meta to boron) enhances electrophilicity of the boronic acid, improving reactivity with electron-rich coupling partners .

Solubility and Crystallinity: TBDMS-protected derivatives exhibit higher lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) but reducing aqueous solubility . Non-protected analogs (e.g., 2,4-difluorophenylboronic acid) form stable crystalline networks via O–H···F hydrogen bonds, aiding purification .

Stability and Handling :

Biological Activity

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS No. 870646-83-6) is a boronic acid derivative that has garnered attention in various fields of biomedical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Molecular Structure

- Molecular Formula: CHBFOSi

- Molecular Weight: 288.17 g/mol

- CAS Number: 870646-83-6

Physical Properties

| Property | Value |

|---|---|

| Purity | ≥98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Hazard Classification | Warning (GHS Pictogram) |

Boronic acids, including this compound, are known for their ability to interact with diols and other biomolecules, which can influence various biological pathways. The compound exhibits significant potential in the following areas:

- Cancer Therapy: Boronic acids have been investigated for their role in inhibiting proteasome activity, which is crucial for cancer cell survival. The ability to disrupt protein degradation pathways can lead to apoptosis in malignant cells.

- Diabetes Management: Research indicates that boronic acids can modulate glucose transport and insulin signaling pathways, making them candidates for diabetes treatment.

Applications in Medicinal Chemistry

The unique properties of boronic acids make them valuable in drug design:

- Targeted Drug Delivery: The selective binding of boronic acids to specific biomolecules can enhance the efficacy of drug delivery systems.

- Enzyme Inhibition: The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.

Study on Anticancer Activity

A study published in "Journal of Medicinal Chemistry" explored the anticancer properties of various phenylboronic acids, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo by inducing apoptosis through proteasome inhibition .

Research on Diabetes

Another significant study focused on the effects of phenylboronic acid derivatives on glucose metabolism. The findings suggested that these compounds could enhance insulin sensitivity and promote glucose uptake in muscle cells, indicating potential for diabetes management .

Comparative Analysis

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Anticancer, Diabetes Management | Cancer Therapy, Diabetes |

| Phenylboronic Acid | Enzyme Inhibition | Drug Design |

| 2-Fluorophenylboronic Acid | Antiviral Properties | HIV Treatment |

Q & A

Q. Critical Considerations :

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to remove unreacted intermediates.

- Yield optimization requires strict anhydrous conditions to prevent desilylation .

Advanced: How do the electron-withdrawing fluorine substituents affect Suzuki-Miyaura coupling efficiency with this boronic acid?

Methodological Answer:

The 2,3-difluoro substituents enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the TBDMS group may reduce coupling efficiency with bulky aryl halides. Key strategies include:

- Optimizing reaction conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to improve solubility and reaction rates .

- Ligand selection : Bulky ligands like SPhos or XPhos mitigate steric effects and enhance turnover .

Q. Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low coupling yield | Boroxine formation | Add molecular sieves |

| Desilylation | Trace moisture | Pre-dry solvents/solutes |

Basic: How to confirm boronic acid functionality post-synthesis?

Methodological Answer:

- Functional tests : React with diethanolamine to form a stable boronate ester, confirmed by FT-IR (B–O stretch at ~1340 cm⁻¹) .

- Colorimetric assays : Use Alizarin Red S dye; boronic acids quench fluorescence upon binding .

Advanced: What computational tools predict reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.